molecular formula C7HBrF4O B1339681 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde CAS No. 108574-98-7

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde

Cat. No. B1339681
CAS RN: 108574-98-7
M. Wt: 256.98 g/mol
InChI Key: ABQIERQXAUMNCS-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a chemical compound with the CAS Number: 108574-98-7 . It has a molecular weight of 256.98 and its IUPAC name is 4-bromo-2,3,5,6-tetrafluorobenzaldehyde .


Molecular Structure Analysis

The InChI code for 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is 1S/C7HBrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h1H . The SMILES representation is C(=O)c1c(c(c(c(c1F)F)Br)F)F .


Physical And Chemical Properties Analysis

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a solid . It has a density of 1.9±0.1 g/cm^3, a boiling point of 220.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . The compound has a molar refractivity of 40.7±0.3 cm^3, and its polar surface area is 17 Å^2 .

Scientific Research Applications

Catalytic Synthesis and Material Science Applications

Recent advancements in catalytic synthesis have highlighted the importance of halogenated compounds, including 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde, in constructing high-value chemical intermediates. For instance, studies on the facile synthesis of isoxazolone derivatives, which exhibit significant biological and medicinal properties, underscore the role of aromatic aldehydes as essential intermediates. The synthesis process leverages multi-component reactions involving aromatic aldehydes, showcasing the compound's utility in creating biologically active molecules and potential applications in material science for developing new pharmaceuticals and agrochemicals (Laroum et al., 2019).

Environmental Studies and Flame Retardants

In environmental research, the application of brominated compounds, including those structurally related to 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde, has been extensively studied for their role as flame retardants. A critical review of novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and their potential risks offers insight into the environmental fate and toxicity of these compounds. The review calls for further research on their occurrence, environmental behavior, and toxicological impacts, emphasizing the need for comprehensive monitoring and optimized analytical methods to include all NBFRs (Zuiderveen et al., 2020).

Organic Synthesis and Drug Development

The strategic importance of halogenated aromatic aldehydes in drug development is evident through their role as intermediates in synthesizing biologically active compounds. Research on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, reveals the significance of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde and its analogs in pharmaceutical synthesis. The development of efficient, cost-effective synthesis methods for such intermediates is crucial for advancing drug discovery and development processes (Qiu et al., 2009).

properties

IUPAC Name

4-bromo-2,3,5,6-tetrafluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQIERQXAUMNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1F)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546335
Record name 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde

CAS RN

108574-98-7
Record name 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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